3-(1-吡啶-4-基乙基氨基)-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

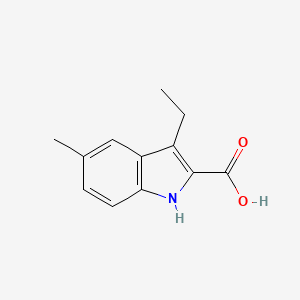

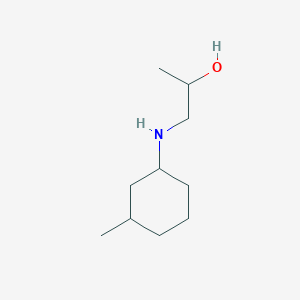

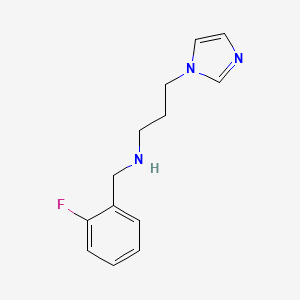

The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and materials science. Although the specific compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane in the presence of NaH in DMF, followed by epoxy cleavage with phenylpiperazine . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives includes the treatment of 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 . These methods demonstrate the versatility of synthetic approaches to pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of the pyridine ring, which can be functionalized with various substituents. In the case of the lanthanide(III) complexes derived from 4-(pyridin-2-yl)methyleneamino-1,2,4-triazole, the pyridine ring is part of a larger ligand that coordinates to the metal ions . The crystal structure analysis of these complexes reveals a 2D polymeric supramolecular architecture formed through intermolecular hydrogen-bonding interactions .

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions, often acting as ligands in coordination compounds or as intermediates in the synthesis of more complex molecules. The lanthanide(III) complexes mentioned earlier exhibit metal-centered luminescence, which is a result of the chemical interactions between the metal ions and the ligands . The antioxidant and antiradical activities of some pyridine derivatives are also indicative of their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the luminescence properties of the lanthanide(III) complexes are directly related to the electronic structure of the metal ions and the ligand field created by the pyridine-based ligands . The magnetic measurements of the Dy-containing complex suggest single-ion magnet behavior, which is a significant physical property for materials science applications . The antioxidant activities of the triazole derivatives also reflect their chemical properties, particularly their ability to act as radical scavengers .

科学研究应用

配位化学和分子结构

对非对称N-端三脚脚胺类化合物的研究,包括变体如3-((2-氨基乙基)(吡啶-2-甲基)氨基)丙醇,突显了它们在形成Cu(II)和Zn(II)配合物中的作用。这些化合物具有不同的臂长和给体基团,促进了单核和双核配合物的形成,展示了环状螯合物序列在金属离子周围的重要性。理论研究表明了这些胺类的配位行为,影响了形成的配合物的结构结果。这些见解对于理解分子结构与配位化学在从催化到材料科学等潜在应用中的相互作用至关重要(Keypour et al., 2015); (Keypour et al., 2018)。

生物系统中的放大

对具有强碱性侧链的吡啶基嘧啶类化合物的研究,包括从目标化合物衍生的化合物,已显示出在放大某些生物制剂如利福霉素对细菌菌株如大肠杆菌的作用方面的潜力。这些化合物经历特定反应,导致具有不同生物活性的衍生物,突显了这种化学修饰在增强治疗效果或生物技术应用中的潜力(Brown & Cowden, 1982)。

溶剂化动力学

对二元溶剂混合物中特定染料的溶剂化动力学的研究揭示了分子如3-(1-吡啶-4-基乙基氨基)-丙醇对溶剂-溶质相互作用的影响。这类研究对于理解溶剂化现象至关重要,这对从分析化学到新型溶剂和反应介质的设计等领域都有影响(Bevilaqua et al., 2004)。

抗癌潜力

对相关杂环化合物的合成和表征的研究显示了对各种人类胃癌细胞系的潜在抗癌活性。这些发现强调了在新药物代理的开发中结构多样性的重要性,其中化合物如3-(1-吡啶-4-基乙基氨基)-丙醇在药物化学中起着关键的构建块作用(Liu et al., 2019)。

代谢研究

对相关丙烯酮化合物的代谢研究已经导致代谢产物的鉴定和对其药代动力学参数的理解。这类研究为从或与3-(1-吡啶-4-基乙基氨基)-丙醇有关的化合物的代谢途径和潜在治疗应用提供了见解,为药物开发和药理学领域做出了贡献(Lee et al., 2006)。

属性

IUPAC Name |

3-(1-pyridin-4-ylethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCRRSIBJZPFKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255668 |

Source

|

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol | |

CAS RN |

511237-62-0 |

Source

|

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)